molecular formula C23H19ClN4O3S B2724809 N-(3-chlorophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 902912-59-8

N-(3-chlorophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2724809
CAS No.: 902912-59-8
M. Wt: 466.94
InChI Key: MYVTUVLZWWWVLC-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups, such as the chlorophenyl, methoxyphenyl, and sulfanylacetamide moieties, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-methoxyphenylmethyl group: This step might involve a nucleophilic substitution reaction using a suitable methoxyphenylmethyl halide.

    Attachment of the 3-chlorophenyl group: This can be done through a coupling reaction, such as Suzuki or Heck coupling.

    Formation of the sulfanylacetamide moiety: This step might involve the reaction of a thiol with an acylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic agent for diseases like cancer or infectious diseases.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity. The presence of the pyrido[2,3-d]pyrimidine core suggests it could inhibit kinases or other signaling proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxopyrido[2,3-d]pyrimidin-2-yl]acetamide: Lacks the sulfanyl group.

    N-(3-chlorophenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxopyrido[2,3-d]pyrimidin-2-yl]sulfonylacetamide: Contains a sulfonyl group instead of a sulfanyl group.

Uniqueness

The presence of the sulfanylacetamide moiety in N-(3-chlorophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide might confer unique reactivity and biological activity compared to its analogs. This could make it a valuable compound for specific applications in medicinal chemistry and drug development.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxopyrido[2,3-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O3S/c1-31-18-9-7-15(8-10-18)13-28-22(30)19-6-3-11-25-21(19)27-23(28)32-14-20(29)26-17-5-2-4-16(24)12-17/h2-12H,13-14H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYVTUVLZWWWVLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N=C2SCC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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